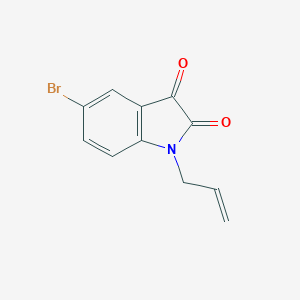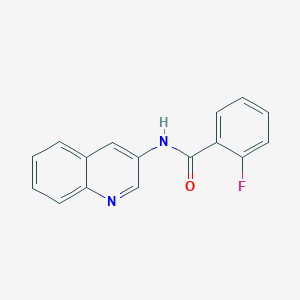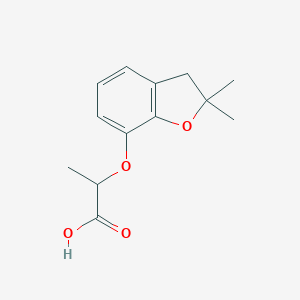![molecular formula C8H10F2N4O2 B360842 7-(ジフルオロメチル)-5-メチル-4,5,6,7-テトラヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボン酸 CAS No. 664992-04-5](/img/structure/B360842.png)
7-(ジフルオロメチル)-5-メチル-4,5,6,7-テトラヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10F2N4O2 and its molecular weight is 232.19g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CDK2阻害剤
この化合物は、細胞周期調節に重要な役割を果たすタンパク質であるサイクリン依存性キナーゼ2(CDK2)の潜在的な阻害剤として特定されています。 . CDK2の阻害は、腫瘍細胞を選択的に標的にできるため、がん治療の有望な戦略です。 .
抗炎症活性
この化合物は、ウルソール酸(UA)誘導体の抗炎症活性を向上させる可能性を示しています。 . これは、新しい抗炎症薬の開発におけるその潜在的な使用を示唆しています。 .
脂肪酸結合タンパク質(FABPs)ターゲット
この化合物の構造クラスである[1,2,4]トリアゾロ[1,5-a]ピリミジンは、FABPsと相互作用することにより、脂質異常症、冠動脈性心臓病、糖尿病などの障害の潜在的な治療標的として認識されています。 .
新規化合物の合成
この化合物は、新規化合物の合成に使用できます。 たとえば、特権的なピラゾロ[3,4-d]ピリミジンとピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格を特徴とする新しい小分子の合成に使用されています。 .
生物学的調査
この化合物は、生物学および分子モデリング調査に使用されています。 たとえば、HCT細胞における細胞周期進行とアポトーシス誘導の研究に使用されています。 .
化学合成
この化合物は、化学合成プロセスで使用できます。 たとえば、フッ素化酸のエステルとの環化に使用されています。 .
作用機序
Mode of Action
The mode of action involves the compound’s interaction with its targetsThese compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . The compound likely binds to specific receptors or enzymes, altering cellular processes. For instance, some TPs have been reported as thrombin inhibitors
Biochemical Pathways
TPs impact various biochemical pathways. Their versatility allows them to serve as linkers to several metals, and their coordination compounds have been studied in biological systems . .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can influence the compound’s action. Studying its behavior under varying conditions will enhance our understanding.
Its precise mechanism awaits discovery, but its diverse biological activities make it an exciting subject for future investigations . 🌟
生化学分析
Biochemical Properties
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is significant as it suggests potential anti-inflammatory properties of the compound. Additionally, the compound’s interaction with nitric oxide synthase (NOS) indicates its role in modulating nitric oxide levels, which are critical for various physiological processes .
Cellular Effects
The effects of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This downregulation is crucial for reducing inflammation and promoting cellular homeostasis. Furthermore, the compound’s impact on cellular metabolism includes the modulation of metabolic pathways involved in energy production and utilization .
Molecular Mechanism
At the molecular level, 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s interaction with NOS leads to a decrease in nitric oxide production, which is essential for controlling inflammation and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in reducing inflammation and modulating cellular processes, even after prolonged exposure . These findings are crucial for understanding the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cellular processes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and NOS, influencing the production of metabolites involved in inflammation and oxidative stress . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of pro-inflammatory and anti-inflammatory mediators . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as COX-2 and NOS . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy . These localization mechanisms are essential for understanding the compound’s mode of action and optimizing its therapeutic potential.
特性
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOJJYLZCLYCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazoline-6-spiro-1'-cyclopentane](/img/structure/B360778.png)

![5-methyl-8-nitro-5H-pyrido[4,3-b]indole](/img/structure/B360792.png)
![(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone](/img/structure/B360804.png)


![5-(2-furyl)-N-(3-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B360836.png)

![2-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B360848.png)



